
BI-882370
概要
説明
BI-882370は、BRAFキナーゼのDFG-アウト(不活性)コンフォメーションに結合する、高活性で選択的なRAFキナーゼ阻害剤です。 ヒトBRAF変異型メラノーマ細胞の増殖を著しく阻害することが示されており、メラノーマや大腸癌など、様々な癌の治療における可能性について研究されています .
製法
This compoundの合成には、重要な中間体の調製とその後のカップリングを含むいくつかのステップが含まれます。この化合物は、ピロロ[3,2-b]ピリジンの形成とその後の様々な置換基による官能基化を含む一連の反応によって合成されます。 工業生産方法では、これらの合成経路を最適化して、高収率と高純度を実現しています .
化学反応解析
This compoundは、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、この化合物に存在する官能基を修飾するために用いることができます。
置換: this compoundは、特定の置換基が他の官能基と置換される置換反応を起こす可能性があります。
これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: RAFキナーゼ経路とその細胞シグナル伝達における役割を研究するためのツール化合物として使用されています。
生物学: この化合物は、様々な細胞株におけるRAFキナーゼ阻害の生物学的効果を調査するために使用されています。
医学: this compoundは、メラノーマや大腸癌など、BRAF変異を伴う癌の治療における可能性のある治療用途について研究されています。
科学的研究の応用
Efficacy in Preclinical Models
Mouse Models:
Research has shown that BI-882370 exhibits superior efficacy in various mouse models of BRAF-mutant melanomas and colorectal carcinomas. In studies where this compound was administered at a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib, dabrafenib, and trametinib . Notably, while resistance to this compound developed within three weeks when used as a monotherapy, its combination with trametinib led to sustained tumor regression without the emergence of resistance over a five-week treatment period .
Toxicity Profile:
In toxicity studies involving rats, doses up to 60 mg/kg per day for two weeks did not result in significant adverse effects, indicating a favorable safety profile. Clinical chemistry and hematology assessments showed no pathological changes in major organs .
Comparative Efficacy Against Other Inhibitors
A comparative analysis highlights the advantages of this compound over existing BRAF inhibitors:
Inhibitor | Efficacy (nmol/L) | Resistance Development | Toxicity |
---|---|---|---|
This compound | 1-10 | Delayed with trametinib | Low |
Vemurafenib | >1000 | Rapid | Moderate |
Dabrafenib | >1000 | Moderate | Moderate |
Trametinib | >1000 | Present | Moderate |
This table illustrates that this compound not only provides enhanced efficacy but also shows potential for improved patient outcomes due to its delayed resistance profile when combined with other therapies.
Case Studies and Clinical Implications
Recent literature reviews indicate that this compound's selectivity for mutant BRAF-driven cancers positions it as a promising candidate for further clinical development. For instance, studies have shown its effectiveness in reducing tumor size in BRAF V600E/K-mutated cancers while minimizing effects on normal BRAF pathways .
Molecular Docking Studies:
Molecular docking studies have provided insights into the binding interactions between this compound and the BRAF kinase. These studies reveal critical hydrogen bonds and structural interactions that contribute to its high selectivity and potency against mutant forms of BRAF .
作用機序
BI-882370は、不活性(DFG-アウト)コンフォメーションでのBRAFキナーゼのATP結合部位に結合することで効果を発揮します。この結合はBRAFのキナーゼ活性を阻害し、MAPK/ERK経路などの下流のシグナル伝達経路の抑制につながります。 この阻害は、BRAF変異型癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
類似化合物の比較
This compoundは、不活性コンフォメーションでのBRAFキナーゼに対する高い効力と選択性において独特です。類似の化合物には次のようなものがあります。
ベムラフェニブ: 別のBRAF阻害剤ですが、this compoundは前臨床試験でより高い効力を示しています。
ダブラフェニブ: this compoundとは異なる結合モードを持つBRAF阻害剤。
トラメチニブ: This compoundなどのBRAF阻害剤と併用することで、効果が向上することが多いMEK阻害剤 .
これらの比較は、this compoundの結合モードと治療の可能性における独自性を強調しています。
生化学分析
Biochemical Properties
BI-882370 plays a significant role in biochemical reactions, particularly in the MAPK/ERK signaling pathway . It interacts with the BRAF kinase, a serine/threonine kinase that regulates cellular functions including survival and proliferation . This compound inhibits the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases with IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib . Wild-type cells are not affected at 1,000 nmol/L . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This binding interaction results in the inhibition of the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound developed within 3 weeks in A375 melanoma-bearing mice initially treated with vemurafenib . When this compound was combined with trametinib, more pronounced regressions were observed, and resistance was not observed during 5 weeks of second-line therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be efficacious in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas when administered orally at 25 mg/kg twice daily . It showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway . This pathway transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions .
準備方法
The synthesis of BI-882370 involves several steps, including the preparation of key intermediates and their subsequent coupling. The compound is synthesized through a series of reactions that include the formation of pyrrolo[3,2-b]pyridine and its functionalization with various substituents. The industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .
化学反応の分析
BI-882370 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
BI-882370 is unique in its high potency and selectivity for the BRAF kinase in its inactive conformation. Similar compounds include:
Vemurafenib: Another BRAF inhibitor, but this compound has shown higher potency in preclinical studies.
Dabrafenib: A BRAF inhibitor with a different binding mode compared to this compound.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors like this compound for enhanced efficacy .
These comparisons highlight the uniqueness of this compound in terms of its binding mode and therapeutic potential.
生物活性
BI-882370 is a potent and selective RAF kinase inhibitor under development by Boehringer Ingelheim, primarily targeting BRAF mutations found in various cancers, particularly melanoma. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
This compound operates by binding to the DFG-out conformation of the BRAF kinase, which is an inactive state. This binding prevents the activation of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in BRAF-mutant cancers. The compound demonstrates a unique mechanism compared to other RAF inhibitors by selectively targeting mutant forms of BRAF while sparing wild-type BRAF, which reduces off-target effects and potential toxicity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in various preclinical models:
- Potency Against BRAF-Mutant Cells : this compound exhibited significantly higher potency against BRAF-mutant melanoma cells (IC50 values ranging from 1 to 10 nmol/L) compared to vemurafenib (100× higher potency) and showed minimal effects on wild-type cells at concentrations up to 1,000 nmol/L .
- Xenograft Models : In xenograft models of BRAF-mutant cancers, this compound demonstrated superior efficacy when administered orally. At a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib and trametinib in tumor regression .
- Combination Therapies : Studies indicated that combining this compound with trametinib resulted in enhanced tumor regression without the development of resistance over a five-week treatment period. In contrast, monotherapy with either agent led to resistance within weeks .
Case Studies
A notable case study involved A375 melanoma-bearing mice treated initially with vemurafenib. Although tumors initially regressed, they resumed growth due to acquired resistance. However, subsequent treatment with this compound led to sustained tumor regression without significant weight loss or adverse effects on vital organs .
Structural Insights
The structural biology of this compound has been elucidated through molecular docking studies and X-ray crystallography. The compound stabilizes specific conformations of the BRAF protein that inhibit its enzymatic activity. Key interactions include hydrogen bonds between this compound and critical residues in the BRAF kinase domain, which are essential for maintaining its inactive state .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
Target | BRAF (mutant) |
Binding Mode | DFG-out (inactive) |
IC50 (BRAF-mutant cells) | 1–10 nmol/L |
IC50 (wild-type cells) | >1,000 nmol/L |
Efficacy in xenografts | Superior to vemurafenib/trametinib |
Dosage for efficacy | 25 mg/kg twice daily |
Resistance Development | Occurs within 3 weeks (monotherapy) |
Combination Therapy Result | Sustained regression without resistance |
特性
IUPAC Name |
N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJACXAFHXBVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392429-79-6 | |
Record name | XP-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XP-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。